molecular formula C16H16O2 B1335016 2,4-Dimethyl-4'-methoxybenzophenone CAS No. 57800-66-5

2,4-Dimethyl-4'-methoxybenzophenone

Cat. No.: B1335016
CAS No.: 57800-66-5
M. Wt: 240.3 g/mol
InChI Key: MSAQSCNVYRPYBY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4'-methoxybenzophenone is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis methods for derivatives of 2,4-Dimethyl-4'-methoxybenzophenone. For instance, 2-Hydroxy-4-methoxybenzophenone was synthesized from 2,4-dihydroxybenzophenone and dimethyl sulfate using N-octyldiethanolamine borate, achieving a 94.6% yield with 98.8% purity (Li Bin-dong, 2005). Another study employed microwave synthesis from the same starting materials, yielding a 74.48% product (Zhou Xiao-yuan, 2010).

  • Industrial Synthesis : On an industrial scale, the synthesis was conducted in a 3 m^3 reactor, yielding an 89% product, demonstrating scalability and efficiency (Kong Xian-ming, 2006).

Environmental and Analytical Chemistry

  • Environmental Detection : A study demonstrated the use of solid-phase extraction and liquid chromatography-tandem mass spectrometry for determining hydroxylated benzophenone UV absorbers, including this compound, in water samples. This highlights its importance in environmental monitoring (N. Negreira et al., 2009).

  • Diffusion in Polymers : Research on the diffusion of various hydroxylated benzophenones, including this compound, in saturated polyolefins, provides insights into the interactions between these compounds and polymers, useful for material science applications (O. Cicchetti et al., 1968).

Biomedical and Photophysical Research

  • UV Filters Stability : A study on the stability of UV filters in chlorinated water, including this compound, offers insights into their behavior in aquatic environments, relevant for both environmental and cosmetic sciences (N. Negreira et al., 2008).

  • Photobehavior Studies : Investigations into the photobehavior of mixed nπ*/ππ* triplets in 4-methoxybenzophenone derivatives provide fundamental insights into the photophysics of these molecules, important for applications in photochemistry and material sciences (D. Jornet et al., 2011).

Properties

IUPAC Name

(2,4-dimethylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-4-9-15(12(2)10-11)16(17)13-5-7-14(18-3)8-6-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAQSCNVYRPYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206500
Record name Benzophenone, 2,4-dimethyl-4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57800-66-5
Record name Benzophenone, 2,4-dimethyl-4'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057800665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 2,4-dimethyl-4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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